molecular formula C57H98O6 B1243407 [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B1243407
M. Wt: 879.4 g/mol
InChI Key: CDNDFDKFZBPPFW-AXJGXPKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a type of triacylglycerol, which is a glycerol molecule bound to three fatty acid chains. This specific compound contains three distinct fatty acids: palmitoleic acid (16:1(9Z)), oleic acid (18:1(9Z)), and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). Triacylglycerols are important components of lipid metabolism and are found in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an enzyme such as lipase or by using chemical catalysts like sulfuric acid. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Organic solvents like hexane or toluene

    Catalyst: Lipase or sulfuric acid

Industrial Production Methods

In industrial settings, the production of triacylglycerols like This compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: undergoes various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts like sodium methoxide or lipase enzymes.

Major Products

Scientific Research Applications

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: has various applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

    Biology: Investigated for its role in cellular metabolism and signaling pathways.

    Medicine: Studied for its potential effects on inflammation and cardiovascular health due to the presence of arachidonic acid.

    Industry: Utilized in the formulation of nutritional supplements and functional foods.

Mechanism of Action

The mechanism of action of [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its metabolism in the body. The compound is hydrolyzed by lipases to release free fatty acids, which are then involved in various metabolic pathways. Arachidonic acid, one of the fatty acids, is a precursor for eicosanoids, which are signaling molecules that play a role in inflammation and immune responses .

Comparison with Similar Compounds

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: can be compared with other triacylglycerols such as:

    TG(160/181(9Z)/204(5Z,8Z,11Z,14Z))[iso6]: Contains palmitic acid instead of palmitoleic acid.

    TG(161(9Z)/182(9Z,12Z)/204(5Z,8Z,11Z,14Z))[iso6]: Contains linoleic acid instead of oleic acid.

The uniqueness of This compound lies in its specific combination of fatty acids, which influences its physical and chemical properties as well as its biological functions .

Properties

Molecular Formula

C57H98O6

Molecular Weight

879.4 g/mol

IUPAC Name

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,21,24-27,29-30,32,38,41,54H,4-15,17-18,20,22-23,28,31,33-37,39-40,42-53H2,1-3H3/b19-16-,24-21-,27-25-,29-26-,32-30-,41-38-/t54-/m1/s1

InChI Key

CDNDFDKFZBPPFW-AXJGXPKFSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 2
Reactant of Route 2
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 3
Reactant of Route 3
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

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